N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features both thiophene and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves the formation of the oxadiazole ring followed by its attachment to the thiophene moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. This intermediate is then reacted with a thiophene derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under certain conditions to form hydrazides.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have applications as a pharmaceutical agent, particularly in the treatment of diseases where heterocyclic compounds are known to be effective.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
- N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Uniqueness
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both oxadiazole and thiophene rings, which confer distinct chemical properties and potential applications. The dichlorothiophene moiety adds further versatility, allowing for various chemical modifications and functionalizations.
Properties
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2N3O2S2/c12-7-4-5(8(13)20-7)10-15-16-11(18-10)14-9(17)6-2-1-3-19-6/h1-4H,(H,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDNNULBJSPPBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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